4-Isopropyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

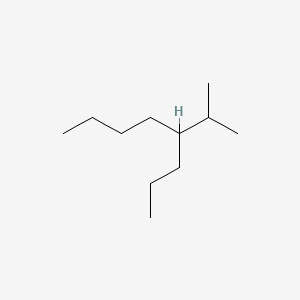

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-15-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-propan-2-yloctane |

InChI |

InChI=1S/C11H24/c1-5-7-9-11(8-6-2)10(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

VSJAVEFYQMREHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

"4-isopropyloctane" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropyloctane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data and experimental context for this compound.

Compound Identity and Structure

This compound is a branched-chain alkane with the chemical formula C11H24. Its structure consists of an eight-carbon chain (octane) with an isopropyl group attached to the fourth carbon atom.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1][6][7] |

| Boiling Point | 178 - 184 °C | [4][5][6] |

| Melting Point | -57.06 °C (estimate) | [4][5] |

| Density | 0.748 - 0.753 g/mL | [4][5][6] |

| Refractive Index | 1.419 - 1.423 | [4][5][6] |

| XLogP3 | 5.6 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 0 | [1][3] |

| Rotatable Bond Count | 6 | [1][3] |

| Heavy Atom Count | 11 | [1][3] |

| Complexity | 74.1 | [1][3] |

Solubility : As a nonpolar alkane, this compound is expected to be soluble in nonpolar organic solvents (like other hydrocarbons, ethers, and chlorinated solvents) and insoluble or sparingly soluble in polar solvents such as water.[8] This is consistent with the general principle that "like dissolves like."

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a crucial indicator of purity for a liquid compound.[9] The Thiele tube method is a common and efficient technique that requires a small sample volume.[10]

Methodology:

-

Sample Preparation : Fill a small glass vial (Durham tube) approximately half-full with the this compound sample.[10]

-

Capillary Tube Insertion : Place a capillary tube (sealed at one end) into the vial with the open end down.[10]

-

Apparatus Assembly : Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[10]

-

Heating : Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.[9][10]

-

Observation : Gently heat the side arm of the Thiele tube.[10] Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube. This occurs when the vapor pressure of the sample exceeds the atmospheric pressure.[9]

-

Boiling Point Reading : Remove the heat source once a steady and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

-

Pressure Correction : Record the atmospheric pressure. If the pressure is not at sea level (1 atm), a correction may be necessary.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[11][12]

Methodology:

-

Mass of Empty Container : Use an electronic balance to measure the mass of a clean, dry graduated cylinder or pycnometer (density bottle).[11][13]

-

Volume Measurement : Add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11]

-

Mass of Filled Container : Weigh the graduated cylinder containing the liquid sample.[11][13]

-

Calculation :

-

Repeatability : For improved accuracy, repeat the measurement several times and calculate the average density.[11]

Purity and Identity Confirmation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like alkanes.[14][15][16] It can be used to assess the purity of a this compound sample and confirm its identity by comparing its retention time to a known standard.

Methodology:

-

Instrument Setup :

-

Column : Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., coated with a silicone polymer).[14]

-

Carrier Gas : Use an inert carrier gas such as helium or nitrogen.

-

Temperatures : Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures appropriately to ensure sample vaporization and detection.

-

Oven Program : Set a temperature program for the oven, which may start at a lower temperature and ramp up to elute all components.

-

-

Standard Preparation : Prepare a standard solution containing known straight-chain alkanes (e.g., octane (B31449) through dodecane) to calibrate the system and establish a relationship between retention time and boiling point/carbon number.[16]

-

Sample Preparation : Dilute the this compound sample in a suitable volatile solvent (e.g., hexane).

-

Injection : Inject a small volume (e.g., 1 µL) of the standard mixture into the gas chromatograph.[16] Record the retention times of each component.

-

Sample Analysis : Inject the prepared this compound sample using the same method.[16]

-

Data Analysis :

-

Identification : Compare the retention time of the major peak in the sample chromatogram to the retention times of the standards. Branched alkanes typically have shorter retention times than their straight-chain isomers.

-

Purity Assessment : Calculate the area of the main peak as a percentage of the total area of all peaks in the chromatogram to estimate the purity of the sample.

-

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the analysis of this compound.

Caption: Logical hierarchy of this compound's physicochemical properties.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-(Propan-2-yl)octane | C11H24 | CID 18462471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

"4-isopropyloctane" CAS number and chemical identifiers

An In-depth Technical Guide to 4-Isopropyloctane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a saturated alkane with the chemical formula C₁₁H₂₄. Structurally, it is an octane (B31449) backbone with an isopropyl group attached to the fourth carbon atom. This branched-chain hydrocarbon is also known by its IUPAC name, 4-(propan-2-yl)octane.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 62016-15-3[2][3][4][5] |

| IUPAC Name | 4-(propan-2-yl)octane[1][2] |

| Synonyms | 4-(1-methylethyl)octane[2][3][4] |

| PubChem CID | 18462471[4] |

| InChI | InChI=1S/C11H24/c1-5-7-9-11(8-6-2)10(3)4/h10-11H,5-9H2,1-4H3[1][2][4] |

| InChIKey | VSJAVEFYQMREHJ-UHFFFAOYSA-N[1][2][4] |

| Canonical SMILES | CCCCC(CCC)C(C)C[1][2][3][4] |

| DSSTox Substance ID | DTXSID90594084[3][4] |

Physicochemical Properties

The following tables summarize the key physical and computed properties of this compound. These properties are crucial for understanding its behavior in various experimental and environmental conditions.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄[1][2][4][5][6][7] |

| Molecular Weight | 156.31 g/mol [1][4] |

| Boiling Point | 178 °C[6][7] |

| Melting Point | -57.06 °C (estimated)[6][7] |

| Density | 0.748 - 0.753 g/cm³[6][7][8] |

| Refractive Index | 1.4196 - 1.423[6][7][8] |

Table 3: Computed Properties of this compound

| Property | Value |

| XLogP3 | 5.6[2][3] |

| Exact Mass | 156.187800766[2][3] |

| Monoisotopic Mass | 156.187800766[2][4] |

| Topological Polar Surface Area | 0 Ų[2] |

| Heavy Atom Count | 11[2][3][4] |

| Rotatable Bond Count | 6[2][3] |

| Hydrogen Bond Donor Count | 0[2][3] |

| Hydrogen Bond Acceptor Count | 0[2][3] |

| Complexity | 74.1[2][3][4] |

Experimental Protocols

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationship between the various chemical identifiers for this compound.

Caption: Chemical Identifiers for this compound.

References

- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. 4-(Propan-2-yl)octane | C11H24 | CID 18462471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ChemTik Products [chemtik.com]

- 6. chembk.com [chembk.com]

- 7. This compound [chemicalbook.com]

- 8. This compound [stenutz.eu]

Synthesis of 4-Isopropyloctane for Fuel Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-isopropyloctane, a branched alkane of interest in fuel research due to its potential to enhance combustion properties. This document outlines a viable synthetic pathway, detailed experimental protocols, and a summary of relevant physicochemical and fuel-related properties.

Introduction

Highly branched alkanes are desirable components in fuel formulations. In gasoline, they tend to increase the octane (B31449) number, leading to improved anti-knock characteristics. Conversely, in diesel fuel, increased branching can lower the cetane number. The study of specific branched alkanes like this compound is crucial for understanding structure-property relationships and for the development of advanced fuel blends.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and analysis.

| Property | Value | Reference |

| Molecular Formula | C11H24 | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| Boiling Point | 178 °C | [3] |

| Density | 0.753 g/mL | [4] |

| Refractive Index | 1.423 | [4] |

Proposed Synthesis of this compound

A robust and logical synthetic route for the preparation of this compound involves a three-step process, as illustrated in the workflow diagram below. The key steps are:

-

Grignard Reaction: Synthesis of the tertiary alcohol, 4-isopropyloctan-4-ol, via the reaction of a suitable Grignard reagent with a ketone.

-

Dehydration: Elimination of water from the tertiary alcohol to form the corresponding alkene, 4-isopropyloctene.

-

Hydrogenation: Saturation of the carbon-carbon double bond of the alkene to yield the final product, this compound.

References

4-Isopropyloctane: A Technical Guide for its Potential as a Branched Alkane Fuel Component

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropyloctane, a branched alkane with the molecular formula C11H24, and explores its potential as a component in advanced fuel formulations. Given the increasing demand for high-performance and cleaner-burning fuels, branched alkanes are of significant interest due to their favorable combustion properties, such as higher octane (B31449) ratings, which lead to improved engine efficiency and reduced knocking. This document details the known physicochemical properties of this compound, outlines general experimental protocols for the synthesis and evaluation of similar branched alkanes, and discusses its potential role in the development of next-generation fuels.

Physicochemical and Combustion Properties

The performance of a fuel component is largely determined by its physical and chemical characteristics. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably estimated based on data from its isomers and general principles of hydrocarbon chemistry.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₄ | - |

| Molar Mass | 156.31 g/mol | - |

| Density | 0.753 g/mL at 20°C | [1] |

| Boiling Point | 184 °C | [1] |

| Refractive Index | 1.423 | [1] |

| Heat of Combustion (est.) | ~ -7.4 MJ/mol | Estimated based on n-undecane[2][3] |

| Octane Number (est.) | 85-95 (RON) | Estimated based on similar branched C11 alkanes[4][5] |

Note: Estimated values are based on trends observed for isomers and related compounds and should be confirmed by experimental measurement.

Synthesis of Branched Alkanes: Experimental Protocols

The synthesis of specific branched alkanes like this compound can be achieved through various established organic synthesis routes. A common and versatile method involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation. Below is a representative experimental protocol that can be adapted for the synthesis of this compound.

Example Protocol: Synthesis via Grignard Reaction, Dehydration, and Hydrogenation

This protocol outlines the general steps for synthesizing a branched alkane. For this compound, suitable starting materials would be selected to form the desired C11 backbone with an isopropyl group at the 4-position of an octane chain.

Step 1: Grignard Reaction to form a Tertiary Alcohol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of an appropriate alkyl halide (e.g., a butyl halide) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Ketone: Once the Grignard reagent is formed, a solution of a suitable ketone (e.g., a methyl heptyl ketone) in anhydrous diethyl ether is added dropwise at a controlled temperature (often 0 °C) to form the magnesium salt of the tertiary alcohol.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol to an Alkene

-

Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

-

Reaction: The crude tertiary alcohol from Step 1 is mixed with a dehydrating agent, such as iodine or a strong acid (e.g., sulfuric acid or phosphoric acid).

-

Distillation: The mixture is heated, and the resulting alkene is distilled off as it is formed.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with water. It is then dried over a suitable drying agent and may be further purified by fractional distillation.

Step 3: Hydrogenation of the Alkene to an Alkane

-

Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) or a flask suitable for balloon hydrogenation is used.

-

Catalyst and Alkene: The alkene from Step 2 is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a hydrogenation catalyst (e.g., palladium on carbon, PtO₂) is added.

-

Hydrogenation: The vessel is filled with hydrogen gas to the desired pressure, and the mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed by distillation to yield the final branched alkane, which can be further purified by fractional distillation.

Combustion Performance Evaluation

The suitability of a compound as a fuel component is determined by its combustion characteristics, primarily its octane rating.

Protocol: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane number is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON) methods.

-

Engine Preparation: The CFR engine is calibrated using primary reference fuels (PRF), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0).

-

Sample Analysis: The fuel sample (this compound) is run in the engine under specific operating conditions for either the RON or MON test.

-

Knock Intensity Measurement: The knock intensity produced by the sample is measured.

-

Bracketing: The knock intensity of the sample is bracketed between two PRF blends with known octane numbers.

-

Octane Number Calculation: The octane number of the sample is calculated by interpolation based on the knock intensities of the bracketing PRF blends.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and evaluation process for this compound as a fuel component.

References

- 1. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. arxiv.org [arxiv.org]

- 5. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]

Spectroscopic Data of 4-Isopropyloctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-isopropyloctane, a branched alkane. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data and characteristic spectral information for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on established principles for alkanes. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory analysis.

Spectroscopic Data Presentation

The following sections present the predicted and expected spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Predicted)

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their connectivity. The following data was predicted using online NMR prediction tools.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 0.85 - 0.95 | Triplet | 6H | CH ₃ (C1 and C8) |

| 2 | 0.85 - 0.95 | Doublet | 6H | CH ₃ (Isopropyl) |

| 3 | 1.15 - 1.35 | Multiplet | 10H | -CH ₂- (C2, C3, C5, C6, C7) |

| 4 | 1.45 - 1.60 | Multiplet | 1H | -CH - (Isopropyl) |

| 5 | 1.35 - 1.50 | Multiplet | 1H | -CH - (C4) |

¹³C NMR (Predicted)

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The following data was predicted using online NMR prediction tools. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals.

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~14 | C1 and C8 |

| 2 | ~20-23 | Isopropyl CH₃ |

| 3 | ~23-35 | C2, C3, C5, C6, C7 |

| 4 | ~30-35 | Isopropyl CH |

| 5 | ~40-45 | C4 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, this compound primarily exhibits C-H and C-C bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H stretch (sp³) | Strong |

| 1450 - 1470 | C-H bend (CH₂) | Medium |

| 1370 - 1385 | C-H bend (CH₃) | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, the molecular ion peak (M+) is often observed, although it may be weak. Fragmentation typically involves the cleavage of C-C bonds to form stable carbocations.

| m/z | Proposed Fragment Ion | Comments |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 85 | [C₆H₁₃]⁺ | Fragmentation of the octane (B31449) chain |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the octane chain |

| 57 | [C₄H₉]⁺ | Often a base peak in branched alkanes (t-butyl cation or rearranged sec-butyl cation) |

| 43 | [C₃H₇]⁺ | Isopropyl cation or propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of a Liquid Alkane

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a liquid alkane sample.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes and vial for sample preparation

-

This compound sample

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the number of scans (typically higher than for ¹H NMR, e.g., 128 scans or more, depending on the concentration).

-

Set the relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and list the peaks for both spectra.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy of a Liquid Alkane

Objective: To obtain the infrared spectrum of a liquid alkane sample.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Cleaning:

-

Carefully wipe the sample off the ATR crystal using a lint-free wipe.

-

Clean the crystal with a wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of a Volatile Hydrocarbon

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Appropriate GC column for hydrocarbon analysis (e.g., a non-polar column like DB-5ms).

-

Helium carrier gas.

-

Autosampler vials with septa.

-

Volatile solvent for dilution (e.g., hexane (B92381) or dichloromethane).

-

This compound sample.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 100 ppm in hexane) in a GC vial.

-

Cap the vial securely.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program for a volatile hydrocarbon might be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Set the injector temperature (e.g., 250 °C).

-

Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

-

Set the MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: e.g., m/z 40-200.

-

Source temperature: e.g., 230 °C.

-

Quadrupole temperature: e.g., 150 °C.

-

-

-

Analysis:

-

Place the sample vial in the autosampler tray.

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the separated components.

-

Obtain the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation if available.

-

Mandatory Visualization

Caption: General workflow for compound identification using spectroscopic methods.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

An In-depth Technical Guide to the Thermodynamic Properties of 4-Isopropyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-isopropyloctane. Due to a lack of direct experimental data for this specific branched alkane, this guide leverages the highly reliable Benson group additivity method for the estimation of key thermodynamic parameters. Furthermore, it details the standard experimental protocols used to determine such properties for liquid hydrocarbons, offering a complete theoretical and practical framework for researchers.

Estimated Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been estimated using the Benson group additivity method. This method involves the summation of the contributions of individual molecular groups to the overall thermodynamic properties of the molecule. The necessary group contributions and correction factors are well-established for alkanes and provide accurate estimations.

The this compound molecule is deconstructed into the following Benson groups:

-

2 x C-(C)(H)3: Two primary carbon atoms bonded to one other carbon and three hydrogen atoms (the two methyl groups of the isopropyl group).

-

1 x C-(C)3(H): One tertiary carbon atom bonded to three other carbon atoms and one hydrogen atom (the methine carbon of the isopropyl group).

-

4 x C-(C)2(H)2: Four secondary carbon atoms each bonded to two other carbons and two hydrogen atoms (carbons 2, 3, 5, and 6 of the octane (B31449) chain).

-

1 x C-(C)(H)3: One primary carbon atom at the end of the octane chain (carbon 8).

-

1 x C-(C)2(H)3: One primary carbon atom at the beginning of the octane chain (carbon 1).

-

1 x C-(C)3(H): One tertiary carbon atom at the branch point (carbon 4 of the octane chain).

A gauche correction is applied due to the steric hindrance between the alkyl groups.

The estimated thermodynamic properties at 298.15 K (25 °C) and 1 atm are summarized in the table below.

| Thermodynamic Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (gas) | ΔHf° | -285.5 | kJ/mol |

| Standard Molar Entropy (gas) | S° | 495.8 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (gas) | Cp | 235.4 | J/(mol·K) |

Note: These values are estimations derived from the Benson group additivity method and may have an inherent error of 2-3 kcal/mol for enthalpy of formation.[1][2]

Experimental Protocols for Thermodynamic Property Determination

While the data for this compound is estimated, the following are detailed experimental protocols for the direct measurement of thermodynamic properties of liquid alkanes.

2.1. Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.7-1.5 grams) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is attached to the electrodes, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30-40 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Temperature Equilibration and Ignition: The water in the calorimeter is stirred to achieve a stable initial temperature. The sample is then ignited by passing an electric current through the ignition wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of CO2 and H2O.[3][4][5][6][7]

2.2. Determination of Standard Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature, from which the standard entropy can be calculated.

Methodology:

-

Sample Preparation and Calorimeter Loading: A known mass of the sample is sealed in a sample container within the calorimeter. The calorimeter is cooled to a very low temperature, typically near absolute zero.

-

Adiabatic Shield Control: The sample is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample at all times. This minimizes heat exchange with the surroundings.

-

Heating and Temperature Measurement: A known amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-precision thermometer.

-

Heat Capacity Calculation: The heat capacity at a given temperature is calculated from the amount of energy supplied and the corresponding temperature rise. This process is repeated in small temperature increments from near 0 K up to the desired temperature (e.g., 298.15 K).

-

Entropy Calculation: The standard molar entropy (S°) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. If any phase transitions occur within this temperature range, the enthalpy of the transition divided by the transition temperature is also included in the total entropy.[8][9][10][11][12]

2.3. Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides a rapid and accurate method for determining the heat capacity of liquids.[13][14][15]

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Measurement Procedure: The sample and reference pans are placed in the DSC cell. The following three runs are performed under a controlled inert atmosphere (e.g., nitrogen):

-

Baseline Run: Both the sample and reference holders are empty.

-

Standard Run: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan.

-

Sample Run: The sample pan containing this compound is run.

-

-

Heating Program: For each run, the DSC cell is subjected to a precise temperature program, which typically includes an initial isothermal period, a constant heating rate (e.g., 10-20 °C/min) over the desired temperature range, and a final isothermal period.

-

Data Analysis: The difference in heat flow between the sample and reference pans is measured as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow curve of the sample with those of the baseline and the sapphire standard.[16][17]

Visualization of the Benson Group Additivity Method Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of an organic molecule using the Benson group additivity method.

Conclusion

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. youtube.com [youtube.com]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. studycorgi.com [studycorgi.com]

- 9. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. phavi.umcs.pl [phavi.umcs.pl]

- 13. mse.ucr.edu [mse.ucr.edu]

- 14. infinitalab.com [infinitalab.com]

- 15. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]

- 16. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 4-Isopropyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a saturated hydrocarbon, its molecular geometry is fundamentally dictated by the sp³ hybridization of its carbon atoms, leading to a generally tetrahedral arrangement of bonds. However, the presence of a bulky isopropyl group at the C4 position of the octane (B31449) backbone introduces significant steric hindrance, resulting in deviations from idealized bond angles and influencing the molecule's conformational preferences. This technical guide provides a detailed analysis of the molecular geometry of this compound, with a focus on its bond angles and the underlying principles of steric repulsion. The information presented herein is crucial for understanding its physical properties, reactivity, and potential interactions in various chemical and biological systems.

Molecular Structure and Conformation

The structure of this compound consists of an eight-carbon chain (octane) with an isopropyl group attached to the fourth carbon atom. All carbon-carbon and carbon-hydrogen bonds are single covalent bonds. Due to the free rotation around these single bonds, the molecule can adopt numerous conformations. The most stable conformations are those that minimize steric strain by positioning the bulky alkyl groups as far apart as possible. In alkanes, staggered conformations are energetically more favorable than eclipsed conformations.[1] The anti-conformation, where the largest substituents are 180° apart, is generally the most stable.

The geometry of this compound is complex due to the branching. The octane chain itself will tend to adopt a staggered, zig-zag conformation to minimize torsional strain. The isopropyl group at the C4 position, however, creates a congested environment, forcing adjustments in bond angles and dihedral angles to alleviate steric repulsion between the methyl groups of the isopropyl substituent and the atoms of the octane backbone.

Quantitative Geometric Data

The following tables summarize the key bond angles and dihedral angles of a low-energy conformer of this compound.

Table 1: Key Bond Angles in this compound

| Atoms Involved (C-C-C) | Bond Angle (°) | Description |

| C3 - C4 - C5 | 114.2 | Angle in the main octane chain at the point of substitution. This is significantly larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the isopropyl group. |

| C3 - C4 - C9 (isopropyl CH) | 111.8 | Angle between the octane chain and the isopropyl group. |

| C5 - C4 - C9 (isopropyl CH) | 110.5 | Angle between the octane chain and the isopropyl group. |

| C4 - C9 - C10 (isopropyl) | 112.1 | Angle within the isopropyl group, slightly expanded due to steric interactions. |

| C4 - C9 - C11 (isopropyl) | 111.9 | Angle within the isopropyl group, also slightly expanded. |

| C2 - C3 - C4 | 112.5 | Angle in the main chain adjacent to the substitution point. |

| C4 - C5 - C6 | 112.3 | Angle in the main chain adjacent to the substitution point. |

| C10 - C9 - C11 (isopropyl) | 109.8 | Angle between the methyl groups of the isopropyl substituent. |

Table 2: Selected Dihedral Angles in this compound

| Atoms Involved (C-C-C-C) | Dihedral Angle (°) | Description |

| C2 - C3 - C4 - C5 | -165.4 | Torsion angle along the main octane backbone, indicating a nearly anti-periplanar conformation. |

| C3 - C4 - C5 - C6 | 178.1 | Torsion angle along the main octane backbone, also close to an anti-periplanar conformation. |

| C3 - C4 - C9 - C10 | 65.2 | Gauche conformation around the C4-C9 bond, positioning one of the isopropyl methyl groups. |

| C3 - C4 - C9 - C11 | -178.9 | Anti-periplanar conformation around the C4-C9 bond, positioning the other isopropyl methyl group away from the C3 of the main chain. |

| C5 - C4 - C9 - C10 | -179.5 | Anti-periplanar conformation around the C4-C9 bond, positioning one of the isopropyl methyl groups away from the C5 of the main chain. |

| C5 - C4 - C9 - C11 | 64.6 | Gauche conformation around the C4-C9 bond, positioning the other isopropyl methyl group. |

Experimental and Computational Methodologies

The determination of molecular geometry, including bond angles and dihedral angles, can be achieved through various experimental and computational techniques.

Experimental Protocols

-

Gas Electron Diffraction (GED): This is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[3] In a GED experiment, a beam of high-energy electrons is diffracted by the gas-phase molecules. The resulting diffraction pattern is related to the distribution of internuclear distances in the molecule. By analyzing this pattern, precise values for bond lengths, bond angles, and torsional angles can be derived.[3]

-

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides highly accurate and detailed three-dimensional structural information.[4] The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced.[4] This pattern is then used to generate an electron density map of the molecule, from which the positions of the atoms, and thus the bond lengths and angles, can be determined.[4] Obtaining a suitable crystal of a flexible molecule like this compound can be challenging.

Computational Protocols

-

Molecular Mechanics (MM): This method uses classical mechanics to model molecular systems. The potential energy of a molecule is calculated as a function of its atomic coordinates using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions.[5][6] Geometry optimization in molecular mechanics involves finding the atomic coordinates that minimize this potential energy. Force fields like MMFF94 are commonly used for organic molecules.[7]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][9] In the context of geometry optimization, DFT calculations are used to find the minimum energy structure of a molecule by solving the Schrödinger equation. This method provides a more accurate description of the electronic distribution and, consequently, a more reliable prediction of the molecular geometry compared to molecular mechanics. A typical DFT protocol for geometry optimization involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to perform the energy minimization.[10]

Visualization of Steric Hindrance

The following diagram, generated using the DOT language, illustrates the logical relationship between the bulky isopropyl group and the resulting steric strain that leads to the observed deviations in bond angles in this compound.

Caption: Steric hindrance in this compound.

Conclusion

The molecular geometry of this compound is a clear example of how steric hindrance can significantly influence the structure of a molecule. The presence of the isopropyl group at the C4 position of the octane chain leads to notable deviations from the ideal tetrahedral bond angles, particularly around the point of substitution. The C-C-C bond angles in the backbone at C4 are expanded to approximately 114.2° to accommodate the bulky substituent and minimize repulsive interactions. The molecule preferentially adopts staggered conformations to further reduce steric strain. The quantitative data and methodologies presented in this guide provide a comprehensive understanding of the structural characteristics of this compound, which is essential for professionals in chemical research and drug development.

References

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. 4-(Propan-2-yl)octane | C11H24 | CID 18462471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. blog.truegeometry.com [blog.truegeometry.com]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-Isopropyloctane

Introduction

4-Isopropyloctane is a branched-chain alkane with the molecular formula C11H24.[1][2] As a saturated hydrocarbon, it is a member of the paraffin (B1166041) series.[1][2] This document provides a comprehensive overview of the available technical information regarding this compound, including its physicochemical properties, spectroscopic data, and a proposed synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Discovery and History

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C11H24 | [1][2] |

| Molar Mass | 156.31 g/mol | [2] |

| CAS Number | 62016-15-3 | [2] |

| Density | 0.7483 g/cm³ | [1][3] |

| Boiling Point | 178 °C | [1][3] |

| Melting Point | -57.06 °C (estimate) | [1][3] |

| Refractive Index | 1.4196 | [1][3] |

| XLogP3-AA | 5.6 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Complexity | 74.1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of organic compounds. The following spectroscopic data are available for this compound in the SpectraBase database.

| Technique | Data Availability |

| ¹³C Nuclear Magnetic Resonance (NMR) | Available |

| Vapor Phase Infrared (IR) Spectroscopy | Available |

| Mass Spectrometry (MS) via Gas Chromatography (GC) | Available |

Proposed Synthesis and Experimental Protocol

While a specific, published experimental protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be devised based on fundamental principles of organic chemistry, such as the Grignard reaction. This method is a powerful tool for forming carbon-carbon bonds. The proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.

Proposed Synthetic Pathway: A potential synthesis could involve the reaction of isopropyl magnesium bromide with 4-octanone (B1346966) to form 4-isopropyl-4-octanol. Subsequent dehydration of this tertiary alcohol would yield a mixture of alkenes, which upon hydrogenation, would produce this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 4-isopropyl-4-octanol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromopropane (B125204) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of isopropyl magnesium bromide.

-

Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 4-octanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-isopropyl-4-octanol.

Step 2: Dehydration of 4-isopropyl-4-octanol

-

Acid-Catalyzed Dehydration: To the crude 4-isopropyl-4-octanol, add a strong acid catalyst such as sulfuric acid or phosphoric acid.

-

Distillation: Heat the mixture and distill the resulting alkene products. This will likely be a mixture of isomers of 4-isopropyloctene.

-

Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Hydrogenation of 4-isopropyloctene

-

Catalytic Hydrogenation: Dissolve the purified 4-isopropyloctene mixture in a suitable solvent like ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogen Atmosphere: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Final Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

References

The Elusive Isomer: A Technical Guide to the Analysis of 4-Isopropyloctane in Petroleum

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the analytical methodologies required for the identification and quantification of the specific branched alkane, 4-isopropyloctane, within the complex hydrocarbon matrix of petroleum. While the natural occurrence of this particular isomer in crude oil is not extensively documented in publicly available literature, its structural similarity to other known petroleum components suggests its potential presence. This document provides a framework for its detection and characterization.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound in petroleum in the reviewed literature, the following table is presented as a template for researchers. This structured format is designed for the clear presentation and comparison of any future quantitative findings.

| Petroleum Sample ID | Source Location | Geological Formation | Concentration of this compound (µg/g of crude oil) | Relative Abundance (%) | Analytical Method |

| Hypothetical Sample 1 | Offshore Brazil | Pre-salt Carbonate | Not Detected | < 0.001 | GC-MS |

| Hypothetical Sample 2 | West Texas Intermediate | Permian Basin | 1.5 ± 0.2 | 0.005 | GCxGC-TOFMS |

| Hypothetical Sample 3 | Brent Crude | North Sea | 0.8 ± 0.1 | 0.002 | GC-MS |

Experimental Protocols: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer-Specific Hydrocarbon Analysis

The primary technique for the detailed analysis of hydrocarbon isomers in complex mixtures like petroleum is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

1. Sample Preparation:

-

Fractionation: Crude oil samples are initially fractionated to separate the saturated hydrocarbon fraction from asphaltenes, resins, and aromatic compounds. This is typically achieved using liquid chromatography on a silica (B1680970) gel or alumina (B75360) column.

-

Solvent Exchange: The saturated hydrocarbon fraction is then dissolved in a volatile solvent, such as hexane (B92381) or dichloromethane, to a known concentration (e.g., 1 mg/mL) suitable for GC-MS injection.

-

Internal Standard Addition: A known amount of an internal standard (e.g., a deuterated alkane not expected to be present in the sample) is added to each sample for accurate quantification.

2. Gas Chromatography (GC) Conditions:

-

Column: A high-resolution capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is essential for separating complex hydrocarbon isomers. A typical column dimension would be 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A precise temperature program is crucial for optimal separation. A typical program would be:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 320°C at a rate of 10°C/min.

-

Final hold: 320°C for 15 minutes.

-

-

Injector: A split/splitless injector is used, typically in splitless mode for trace analysis, at a temperature of 300°C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A TOF analyzer offers higher resolution and mass accuracy.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of 40-550 amu.

-

Data Acquisition: Data is acquired in full scan mode to obtain complete mass spectra for all eluting compounds. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific ions characteristic of this compound to enhance sensitivity.

4. Data Analysis and Identification:

-

Retention Time Matching: The retention time of a peak in the sample chromatogram is compared to the retention time of a certified this compound standard analyzed under the same conditions.

-

Mass Spectrum Matching: The mass spectrum of the unknown peak is compared to a reference mass spectrum of this compound from a spectral library (e.g., NIST, Wiley). Key fragment ions for branched alkanes include m/z 43, 57, 71, and 85.[4] The molecular ion (M+) for this compound (C11H24) would be at m/z 156.

Visualizations

Caption: Experimental workflow for the identification of this compound.

Caption: Logical relationship for petroleum component analysis.

References

- 1. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. amt.copernicus.org [amt.copernicus.org]

Methodological & Application

Synthesis of 4-Isopropyloctane: An Application of Grignard Reagents in Unsymmetric Alkane Formation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of the branched alkane, 4-isopropyloctane. The described methodology utilizes a Grignard reaction, a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, the protocol outlines the preparation of isopropylmagnesium chloride and its subsequent coupling with 1-bromoheptane (B155011) to yield the target molecule. This application note is intended to serve as a practical guide for laboratory personnel, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The construction of complex hydrocarbon frameworks is a fundamental endeavor in organic chemistry, with significant implications for medicinal chemistry and materials science. Branched alkanes, such as this compound, serve as important structural motifs in a variety of organic molecules and as reference compounds for analytical studies. The Grignard reaction, involving the reaction of an organomagnesium halide with an electrophile, provides a robust and reliable method for the synthesis of unsymmetrical alkanes.[1] This protocol details a specific application of this reaction for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative laboratory-scale synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Isopropyl Chloride | 1.0 molar equivalent | |

| Magnesium Turnings | 1.1 molar equivalents | A slight excess ensures complete reaction of the alkyl halide. |

| 1-Bromoheptane | 1.0 molar equivalent | The limiting reagent in the coupling step. |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether | Must be scrupulously dry to prevent quenching of the Grignard reagent.[2] |

| Temperature (Grignard Formation) | Reflux | The reaction is typically initiated with gentle heating. |

| Temperature (Coupling Reaction) | 0 °C to Room Temperature | The reaction is initiated at a lower temperature to control exothermicity. |

| Reaction Time (Grignard Formation) | 1-2 hours | |

| Reaction Time (Coupling) | 12-18 hours | |

| Product | ||

| Theoretical Yield | Based on 1-bromoheptane | |

| Actual Yield | Variable (typically 40-60%) | Yields can be influenced by the purity of reagents and anhydrous conditions. |

| Boiling Point | ~178-180 °C | [3] |

| Density | ~0.748 g/mL | [3] |

| Spectroscopic Data | ||

| ¹³C NMR (CDCl₃) | See SpectraBase for data | [4] |

| FT-IR (Vapor Phase) | See SpectraBase for data | [4] |

| MS (GC) | See SpectraBase for data | [4] |

Experimental Protocol

Materials:

-

Isopropyl chloride

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromoheptane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexanes (for chromatography)

-

Silica (B1680970) gel (for column chromatography)

Equipment:

-

Round-bottom flasks (three-necked and single-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of Isopropylmagnesium Chloride (Grignard Reagent)

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place a magnetic stir bar in the flask. All glassware must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[5]

-

Initiation: Place magnesium turnings (1.1 eq.) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[5] Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Grignard Formation: In the dropping funnel, prepare a solution of isopropyl chloride (1.0 eq.) in anhydrous diethyl ether. Add a small portion (~10%) of the isopropyl chloride solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.[5]

-

Once the reaction has initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

-

Reaction Setup: Cool the freshly prepared isopropylmagnesium chloride solution to 0 °C using an ice bath.

-

Addition of Alkyl Halide: Prepare a solution of 1-bromoheptane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the 1-bromoheptane solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Workup: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while stirring. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) and extract the aqueous layer twice with diethyl ether.[6]

-

Washing and Drying: Combine all the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Part 3: Purification

-

Distillation/Chromatography: The crude product can be purified by fractional distillation to isolate this compound. Alternatively, for higher purity, flash column chromatography on silica gel using hexanes as the eluent can be employed.

-

Characterization: The purified product should be characterized by spectroscopic methods (¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.[4]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere and in anhydrous solvents.

-

Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The quenching of the Grignard reaction can be exothermic. Perform this step slowly and with cooling.

References

Application Notes: 4-Isopropyloctane as a High-Octane Gasoline Additive

Introduction

Modern spark-ignition engines, particularly those utilizing turbocharging and direct injection, are often limited by a phenomenon known as knocking or detonation. The ability of a fuel to resist knocking is quantified by its octane (B31449) number. Higher octane fuels enable more aggressive engine tuning, such as advanced ignition timing and higher compression ratios, leading to improved thermal efficiency and performance.

Highly branched alkanes are a well-established class of gasoline components prized for their high octane ratings and clean-burning characteristics.[1][2][3] Unlike their straight-chain counterparts, the branched structure is more resistant to autoignition under compression.[1][3] 4-Isopropyloctane (C11H24) is a highly branched alkane that serves as a representative model for high-octane blending components in gasoline.[4][5][6] This document outlines its properties, potential application as a gasoline additive, and the standard protocols for its evaluation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior as a fuel component, particularly its volatility and energy content.

| Property | Value | Unit | Reference |

| Molecular Formula | C11H24 | - | [4][5] |

| Molar Mass | 156.31 | g/mol | [5] |

| Density | 0.7483 | g/cm³ | [4][7] |

| Boiling Point | 178 | °C | [4][7] |

| Melting Point | -57.06 (estimate) | °C | [4][7] |

| Refractive Index | 1.4196 | - | [4][7] |

Performance as a Gasoline Additive

Key Benefits:

-

High Anti-Knock Quality: The branched structure of isoparaffins like this compound is inherently more stable and resistant to the pre-ignition that causes engine knock.[1][2]

-

Clean Combustion: As a saturated hydrocarbon, it produces low levels of engine deposits compared to aromatic or olefinic components.

-

Compatibility: It is fully miscible with gasoline and does not require any special handling or vehicle modifications.

Experimental Protocols

The evaluation of this compound or any new gasoline additive requires a suite of standardized tests to characterize its effect on fuel properties. The American Society for Testing and Materials (ASTM) provides the definitive methodologies for this purpose.[10][11]

Protocol 1: Octane Number Determination

Objective: To measure the anti-knock characteristics of a gasoline blend containing this compound.

Methodology:

-

Blending: Prepare a series of blends by adding known volumetric percentages of this compound to a base gasoline with a known octane rating.

-

Research Octane Number (RON): Determine the RON of each blend according to ASTM D2699 .[9] This test is conducted in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild conditions (600 rpm).[9]

-

Motor Octane Number (MON): Determine the MON of each blend according to ASTM D2700 .[9] This test uses the same CFR engine but under more severe conditions (900 rpm, higher intake mixture temperature) to simulate highway driving.[9]

-

Anti-Knock Index (AKI): Calculate the AKI for each blend using the formula: AKI = (RON + MON) / 2.[9]

Protocol 2: Volatility and Distillation Profile

Objective: To assess the impact of this compound on the volatility of the gasoline blend, which is critical for engine start-up, performance, and evaporative emissions.

Methodology:

-

Distillation Curve: Measure the distillation profile of the gasoline blends according to ASTM D86 .[9][10] This test provides data on the temperatures at which different percentages of the fuel evaporate, including the 10%, 50%, and 90% evaporation points (T10, T50, T90) and the final boiling point (FBP).

-

Vapor Pressure: Determine the Reid Vapor Pressure (RVP) of the blends using ASTM D5191 .[10] This is a measure of the fuel's volatility at 100°F (37.8°C) and is subject to regulatory limits to control evaporative emissions.

Protocol 3: Ancillary Fuel Property Testing

Objective: To ensure the blended fuel meets other critical specifications for use in automotive engines.

Methodology:

-

Oxidation Stability (ASTM D525): Measures the fuel's resistance to gum formation during storage.[11]

-

Hydrocarbon Type Analysis (ASTM D1319): Determines the percentage of saturates, olefins, and aromatics in the fuel.[10]

-

Sulfur Content (ASTM D2622, D5453): Quantifies the amount of sulfur, which is strictly regulated due to its harmful effects on catalytic converters and the environment.[10]

-

Deposit Formation (ASTM D6201): Evaluates the tendency of the fuel to form deposits on intake valves.[12]

Visualizations

Caption: Molecular structure of this compound (C11H24).

Caption: Standardized workflow for testing gasoline additives.

Caption: Relationship between alkane structure and octane number.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Octane Rating of Gasoline and Octane Booster Additives: Ingenta Connect [ingentaconnect.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. info.ornl.gov [info.ornl.gov]

- 10. Federal Register :: Regulation of Fuel and Fuel Additives: Gasoline and Diesel Fuel Test Methods [federalregister.gov]

- 11. Gasoline: Specifications, Testing, and Technology [store.astm.org]

- 12. toptiergas.com [toptiergas.com]

Application Notes and Protocols for the Engine Combustion Characterization of 4-Isopropyloctane

Introduction: 4-Isopropyloctane is a branched-chain alkane with potential as a component in alternative fuels. Its molecular structure suggests properties that could influence engine performance, such as octane (B31449) rating and energy density. A thorough understanding of its combustion characteristics is essential for its evaluation as a viable fuel or fuel additive. These application notes provide a comprehensive overview of the experimental protocols required to characterize the combustion behavior of this compound in internal combustion engines. The target audience for this document includes researchers, scientists, and professionals in the fields of fuel science, combustion engineering, and engine development.

Section 1: Synthesis of this compound

The synthesis of this compound for fuel studies requires a method that can produce the target molecule with high purity and in sufficient quantities for engine testing. A common approach for synthesizing branched alkanes is through Grignard reactions followed by reduction.

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from appropriate starting materials.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

1-octanal

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of 2-bromopropane in dry diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

-

Once the reaction is complete (most of the magnesium has reacted), the resulting Grignard reagent (isopropyl magnesium bromide) is ready for the next step.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of 1-octanal in dry diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol (4-isopropyl-1-octanol).

-

Purify the alcohol by distillation or column chromatography.

-

-

Reduction to Alkane:

-

The purified alcohol can be converted to the corresponding alkane (this compound) through a two-step process involving dehydration to an alkene followed by hydrogenation, or a one-step reduction. For direct reduction, methods like the Wolff-Kishner or Clemmensen reduction can be employed on the corresponding ketone (4-isopropyloctan-2-one), which would require an initial oxidation of the alcohol. A more direct route from the alcohol involves conversion to a tosylate followed by reduction with a hydride source.

-

Alternatively, for laboratory-scale synthesis, catalytic hydrogenation of the corresponding alkene (formed by dehydration of the alcohol) is a common method. The purified alcohol is dehydrated using an acid catalyst (e.g., sulfuric acid) to yield a mixture of alkenes, which are then hydrogenated using a catalyst such as Pd/C under a hydrogen atmosphere to produce this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Section 2: Engine Performance and Emission Characteristics

Evaluating the performance of this compound in an engine involves testing it as a neat fuel or as a blend with a standard reference fuel (e.g., gasoline or diesel).

Protocol 2: Single-Cylinder Engine Testing

Objective: To determine the performance and emission characteristics of this compound in a spark-ignition (SI) or compression-ignition (CI) engine.

Apparatus:

-

Single-cylinder research engine with controllable operating parameters (e.g., compression ratio, ignition timing, fuel injection strategy).

-

Dynamometer to measure engine torque and speed.

-

Fuel flow measurement system.

-

Airflow measurement system.

-

In-cylinder pressure measurement system (piezoelectric pressure transducer).

-

Exhaust gas analyzer for measuring CO, CO2, NOx, and unburned hydrocarbons (HC).

-

Data acquisition system.

Procedure:

-

Engine Setup and Baseline:

-

Install the single-cylinder engine on the test bed and connect all measurement and control systems.

-

Run the engine with a baseline fuel (e.g., isooctane (B107328) for SI engines) to obtain reference data across a range of speeds and loads.

-

-

Fuel Preparation:

-

Prepare the test fuel (neat this compound or blends with a base fuel at various percentages).

-

-

Engine Operation with Test Fuel:

-

Introduce the test fuel into the engine's fuel system.

-

Operate the engine at the same speed and load points as the baseline fuel.

-